4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Description
4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound characterized by a unique pyrazolopyridine structure. This compound boasts intriguing chemical properties that make it a subject of interest in various scientific fields, including medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
4-(difluoromethyl)-1-(2-fluorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O/c1-10-16-11(17(20)21)9-13(15-7-4-8-25-15)22-18(16)24(23-10)14-6-3-2-5-12(14)19/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJMBZUTHXRXML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)F)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the construction of the pyrazolopyridine core through multi-step organic reactions. Key starting materials may include difluoromethylated and fluorophenyl reagents, furyl derivatives, and appropriate catalysts and solvents.
Step One: Assembly of the pyrazole ring via condensation reactions between hydrazines and diketones.
Step Two: Formation of the pyridine moiety through cyclization reactions.
Step Three: Introduction of the furyl and fluoro-substituents using selective halogenation and cross-coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may employ advanced techniques such as flow chemistry to ensure high yield and purity. Optimized reaction conditions including temperature, pressure, and use of specific catalysts are crucial.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can alter the oxidation state of the pyrazolopyridine core.
Reduction: Hydrogenation reactions to reduce double bonds or nitro groups.
Substitution: Electrophilic aromatic substitution to introduce new functional groups.
Common Reagents and Conditions
Common reagents include strong acids and bases, transition metal catalysts, and organic solvents like dichloromethane or ethanol. Reactions are often performed under inert atmospheres to prevent oxidation.
Major Products Formed
Oxidized derivatives
Reduced pyrazolopyridine compounds
Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Material Science: Potential application in organic electronic materials.
Biology
Enzyme Inhibition: Investigated as a potential inhibitor for specific enzymes involved in disease pathways.
Chemical Biology: Used in probing molecular interactions within biological systems.
Medicine
Drug Development: Explored as a lead compound in the development of anti-inflammatory or anticancer drugs.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion profiles.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Pharmaceutical Industry: Application in the synthesis of novel therapeutic agents.
Mechanism of Action
4-(Difluoromethyl)-1-(2-fluorophenyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity and metabolic stability, while the fluorophenyl and furyl groups contribute to selectivity and potency.
Molecular Targets and Pathways
Enzyme Binding: Acts as an inhibitor by binding to the active site of target enzymes.
Receptor Modulation: Interacts with receptors involved in signaling pathways, potentially modulating biological responses.
Comparison with Similar Compounds
Compared to other pyrazolopyridines, this compound is unique due to its combination of difluoromethyl, fluorophenyl, and furyl groups, which confer distinct chemical and biological properties.
Similar Compounds
1-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-(Difluoromethyl)-1-phenyl-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
